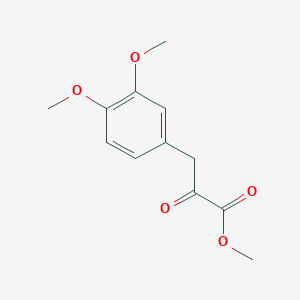
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate is a copper complex known for its long-lived charge-transfer excited state. This compound exhibits luminescence at room temperature in solution and is notable for its stability in polar media . It has applications in various fields due to its unique photophysical properties.
Métodos De Preparación
The synthesis of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate typically involves the reaction of copper(I) salts with 2,9-diphenyl-1,10-phenanthroline ligands. The reaction is carried out under inert conditions to prevent oxidation of the copper(I) ion. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in redox reactions, often facilitated by its photophysical properties.
Substitution: Ligand exchange reactions can occur, where the 2,9-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst in organic synthesis, facilitating various chemical transformations.
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its antiprotozoal activity, showing promise against certain strains of malaria.
Mecanismo De Acción
The mechanism of action of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate involves its ability to undergo efficient redox photochemistry. The copper(I) center can participate in electron transfer reactions, facilitated by the 2,9-diphenyl-1,10-phenanthroline ligands. These reactions often involve the formation of charge-transfer excited states, which can interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar compounds to Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate include other copper(I) complexes with phenanthroline ligands, such as:
Bis(1,10-phenanthroline)copper(I): Known for its mechanochromic properties.
Bis(2,9-diaryl-1,10-phenanthroline)copper(I): Exhibits similar photophysical properties but with different aryl substituents.
The uniqueness of this compound lies in its long-lived emission and stability in polar media, making it particularly useful in aqueous environments .
Propiedades
Fórmula molecular |
C48H32CuF6N4P |
|---|---|
Peso molecular |
873.3 g/mol |
Nombre IUPAC |
copper(1+);2,9-diphenyl-1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C24H16N2.Cu.F6P/c2*1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21;;1-7(2,3,4,5)6/h2*1-16H;;/q;;+1;-1 |
Clave InChI |
CFIGWGVRHAHYNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.F[P-](F)(F)(F)(F)F.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)



![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)


![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)






